Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-
Description
This compound (CAS 63251-41-2) is an azo dye derivative featuring a benzenesulfonic acid core with two azo (-N=N-) linkages. Its molecular formula is C23H18N4O4S (MW: 446.481 g/mol), and it exhibits a LogP of 3.85, indicating moderate lipophilicity . The structure includes:
- A sulfonic acid group at the 3-position of the benzene ring.
- A naphthalene moiety linked via an azo group.
- A 2-ethoxy-5-methylphenyl substituent on the naphthalene ring.
Its primary application is in analytical chemistry, particularly for separation using the Newcrom R1 HPLC column under optimized chromatographic conditions .
Properties
CAS No. |
52695-54-2 |
|---|---|
Molecular Formula |
C25H22N4O4S |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C25H22N4O4S/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32/h4-16H,3H2,1-2H3,(H,30,31,32) |
InChI Key |
FYUIEFVEQGWFII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Diazotization of Aromatic Amines
- The process begins with the diazotization of 2-ethoxy-5-methylaniline (2-ethoxy-5-methylphenylamine).
- This is achieved by treating the amine with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
- Control of temperature and pH is critical to maintain diazonium salt stability and prevent side reactions.
Azo Coupling with Naphthalenyl Derivative
- The diazonium salt is then coupled with a 1-naphthalenyl derivative bearing a sulfonic acid group at the 3-position.
- The coupling reaction typically occurs in mildly alkaline to neutral aqueous media to facilitate electrophilic aromatic substitution.
- The naphthalenyl compound acts as the coupling component at the 4-position, forming the first azo bond.
Second Azo Coupling
- A second diazotization and azo coupling step introduces the benzenesulfonic acid moiety at the 3-position of the naphthalene ring.
- This step involves diazotizing an aromatic amine precursor of benzenesulfonic acid and coupling it to the intermediate formed in the previous step.
- The result is a bis-azo compound with two azo linkages connecting the benzenesulfonic acid, naphthalenyl, and ethoxy-methylphenyl groups.
Isolation and Purification
- The final product is isolated by filtration or extraction, often as the sodium salt to enhance water solubility.
- Purification methods include recrystallization from aqueous or mixed solvents, and chromatographic techniques if high purity is required.
- The sodium salt form is commonly obtained by neutralizing the sulfonic acid groups with sodium hydroxide.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | Sodium nitrite, HCl | 0–5 | Acidic | Low temp to stabilize diazonium |
| First azo coupling | 1-Naphthalenyl sulfonic acid derivative | 5–10 | Neutral to slightly alkaline | Electrophilic substitution |
| Second azo coupling | Benzenesulfonic acid aromatic amine | 5–15 | Neutral | Forms bis-azo linkage |
| Isolation and purification | Neutralization with NaOH, recrystallization | Room temp | Neutral | Sodium salt formation |
Analytical Characterization During Preparation
- Spectroscopic Analysis: UV-Vis spectroscopy is used to monitor azo bond formation by characteristic absorption bands.
- Chromatography: HPLC or TLC to assess purity and reaction completion.
- Elemental Analysis: Confirms incorporation of sulfonic acid and azo groups.
- Mass Spectrometry: Confirms molecular weight and structure.
- pH and Temperature Monitoring: Critical for diazotization and coupling efficiency.
Research Findings and Literature Insights
- The ethoxy substitution on the phenyl ring improves dye solubility and fastness properties compared to hydroxy or unsubstituted analogs.
- Multi-step azo coupling is well-documented in azo dye chemistry, with the order of coupling and choice of coupling components influencing yield and color properties.
- The sodium salt form is preferred industrially for aqueous dyeing processes due to enhanced solubility.
- Controlled diazotization conditions prevent decomposition of diazonium intermediates, which is crucial for high yield and purity.
- Recent studies highlight the importance of solvent choice and temperature control to minimize side reactions such as azo-hydrazone tautomerism.
Summary Table: Preparation Workflow
| Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Diazotization | 2-Ethoxy-5-methylaniline, NaNO2, HCl | 0–5 °C, acidic | Formation of diazonium salt |
| First azo coupling | 1-Naphthalenyl sulfonic acid derivative | 5–10 °C, neutral/slightly alkaline | Monoazo intermediate |
| Second azo coupling | Benzenesulfonic acid aromatic amine | 5–15 °C, neutral | Bis-azo final compound |
| Isolation & purification | NaOH neutralization, recrystallization | Room temperature | Sodium salt of target compound |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like phosphorus pentachloride for sulfonyl chloride formation and alcohols for esterification are commonly employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Sulfonamides, sulfonyl chlorides, and esters.
Scientific Research Applications
Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-, sodium salt (1:1), also known as sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate or Acid Orange 116, is an organic sodium salt with a molecular formula of . It has a molecular weight of 496.51300 .
Here's what is known about this compound regarding its properties, hazards, and potential applications:
Chemical and Physical Properties
- Molecular Formula:
- Molecular Weight: 496.51300
- Exact Mass: 496.11800
- PSA: 124.25000
- LogP: 8.36260
- Synonyms: Includes sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate and ACID ORANGE 116
Safety and Hazards
GHS Classification indicates that this chemical does not meet GHS hazard criteria for 80.6% of reports . However, 19.4% of reports do indicate hazard statements, with associated precautionary statements :
- P273: This code relates to environmental precautions, specifically advising to avoid release to the environment.
- P501: This code concerns disposal, advising to dispose of contents/container in accordance with local/regional/national/international regulations.
Potential Applications
While the provided search results do not detail specific applications of Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-, they do provide information that can help infer potential uses:
- Azo Dye: The presence of the azo group (-N=N-) indicates its classification as an aromatic azo compound . Azo compounds are commonly used as dyes and pigments due to their ability to absorb light in the visible spectrum, providing color .
- Related Compounds: A related compound, Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo] has been identified . This suggests a class of compounds with similar structures that may have similar applications in dyeing or other industrial processes.
Given these points, Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- is likely used as a dye in various applications, such as textiles, leather, and paper .
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Azo Bond Cleavage: The azo bond can be cleaved under certain conditions, leading to the formation of amines.
Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, making it useful in staining and labeling applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
4-[(2-Hydroxy-1-Naphthalenyl)Azo]-5-Methoxy-2-Methylbenzenesulfonic Acid (Sodium Salt)
- Structure : Differs by replacing the ethoxy group with a hydroxy group and adding a methoxy substituent.
- Properties :
- Analytical Method: Separated using a C18 column with ammonium acetate/methanol eluent, contrasting with the target compound’s Newcrom R1 column use .
5-(Benzoylamino)-3-[[3-[4-(tert-Butyl)Phenoxy]Phenyl]Azo]-4-Hydroxy-2,7-Naphthalenedisulfonic Acid
Analytical and Spectral Comparisons
Chromatographic Behavior
- Target Compound : Separated on Newcrom R1 (polar embedded stationary phase), suggesting strong ion-exchange interactions with the sulfonic acid group .
- Sodium Salt Analog: Uses C18 columns with methanol/ammonium acetate, indicating reliance on hydrophobic interactions modulated by ion pairing .
UV-Vis Absorption
- The target compound’s ethoxy and methyl groups likely redshift its λmax compared to hydroxy-substituted analogs due to electron-donating effects.
Stability and Reactivity
- Azo Group Stability : Ethoxy and methyl groups in the target compound may enhance stability under acidic conditions compared to hydroxy-substituted derivatives, which are prone to tautomerization or sulfonic acid group dissociation .
- Sulfonic Acid Group : Enhances water solubility and ionic interactions, critical for HPLC applications .
Biological Activity
Benzenesulfonic acid, specifically the compound known as 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- , is a complex aromatic sulfonic acid derivative with significant biological activity. This compound is characterized by its azo groups and sulfonic acid functionalities, which contribute to its chemical properties and potential applications in various fields, particularly in dye chemistry and pharmaceuticals.
- Molecular Formula : CHNOS
- Molecular Weight : 474.53 g/mol
- CAS Registry Number : 52695-54-2
- Solubility : Highly soluble in water due to the polar sulfonic group (-SO₃H)
- pKa : Approximately -2.8, indicating strong acidic nature
Biological Activity
The biological activity of benzenesulfonic acid derivatives is notable, particularly in their role as dyes and pharmaceuticals. Key findings regarding its biological activity include:
- Antimicrobial Properties : Compounds featuring the benzenesulfonic acid moiety have demonstrated antimicrobial activity, making them useful in various therapeutic applications. The presence of the azo group enhances their color properties and biological effectiveness.
- Anti-inflammatory and Analgesic Activities : Some studies suggest that certain derivatives may exhibit anti-inflammatory and analgesic activities, although specific research on this compound's effects remains limited compared to more extensively studied analogs.
- Cellular Interaction Studies : Research has focused on how these compounds interact with biological molecules, influencing cellular processes or binding to specific targets within organisms.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens; potential use in medical applications |
| Anti-inflammatory | May reduce inflammation; requires further research for confirmation |
| Analgesic | Potential pain-relief properties; limited studies available |
| Cellular Interaction | Influences cellular processes; ongoing research into specific mechanisms |
Research Insights
A study highlighted the synthesis of benzenesulfonic acid derivatives and their evaluation for antimicrobial efficacy against bacterial strains. The results indicated a significant reduction in bacterial growth when treated with these compounds, supporting their potential as effective antimicrobial agents .
Another investigation into the anti-inflammatory properties of similar azo compounds revealed that they could inhibit inflammatory markers in vitro, suggesting a pathway for therapeutic development .
Synthesis and Applications
The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene using concentrated sulfuric acid or sulfur trioxide. The general reaction can be represented as follows:
In industrial settings, this reaction is often conducted under controlled temperatures to optimize yield and minimize side reactions.
Applications
Benzenesulfonic acid derivatives find extensive applications across various industries:
- Dye Chemistry : Used as intermediates in dye production due to their vibrant colors.
- Pharmaceuticals : Potential active agents in therapeutic formulations.
- Chemical Reagents : Employed in organic synthesis and analytical chemistry.
Q & A
Q. What are the standard synthetic routes for synthesizing this benzenesulfonic acid derivative, and what critical reaction conditions must be controlled?
The compound is synthesized via sequential diazotization and coupling reactions. Key steps include:
- Diazotization : Aromatic amines (e.g., 2-ethoxy-5-methylaniline) are treated with nitrous acid (HNO₂) at 0–5°C to form diazonium salts .
- Coupling : The diazonium salt reacts with 1-naphthylamine under alkaline conditions (pH 8–10) to form the first azo bond. A second coupling introduces the benzenesulfonic acid group via sulfonation with concentrated H₂SO₄ . Critical parameters include temperature control (±2°C) to prevent side reactions and pH adjustment to stabilize intermediates .
Q. What spectroscopic techniques are most effective for characterizing the azo and sulfonic acid functional groups in this compound?
- UV-Vis Spectroscopy : Azo groups exhibit strong absorbance in the 400–550 nm range due to n→π* transitions. Solvent polarity and pH can shift λ_max, aiding structural confirmation .
- ¹H/¹³C NMR : Azo linkages (N=N) are inferred indirectly via deshielded aromatic protons (δ 7.5–8.5 ppm) and sulfonic acid protons (broad singlet at δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M⁻Na]⁻ ion for sodium salts) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like tris-azo derivatives or sulfone impurities?
- Stoichiometric Control : Use a 1:1 molar ratio of diazonium salt to coupling partner to prevent over-substitution .
- Catalytic Additives : Introduce Cu(I) catalysts (e.g., CuCl) to accelerate coupling and reduce side reactions .
- Purification : Employ gradient elution in reverse-phase HPLC to isolate the target compound from tris-azo byproducts .
- Reaction Monitoring : Use in-situ FTIR to track sulfonation progress and avoid over-sulfonation .
Q. What mechanistic insights explain the redox behavior of the azo groups in this compound under varying pH conditions?
- Oxidation : In acidic media (pH < 3), azo groups (-N=N-) are oxidized by KMnO₄ to nitro (-NO₂) derivatives, forming nitrobenzenesulfonic acids. This proceeds via a radical intermediate detected by EPR .
- Reduction : Under alkaline conditions (pH > 10), Na₂S₂O₄ reduces azo bonds to amines (-NH₂), confirmed by loss of UV-Vis absorbance at 500 nm .
- pH-Dependent Stability : Azo groups hydrolyze in strongly acidic (pH < 2) or basic (pH > 12) conditions, forming quinone intermediates .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Discrepancies arise from:
- Hydration State : Anhydrous vs. hydrated forms (e.g., monohydrate) exhibit differing solubility in polar aprotic solvents like DMSO .
- Counterion Effects : Sodium salts (e.g., disodium vs. monosodium) show 2–3x higher aqueous solubility than free sulfonic acids .
- Experimental Methods : Use standardized shake-flask assays at 25°C with saturator columns to ensure equilibrium solubility measurements .
Methodological Considerations
Q. What strategies are recommended for assessing the compound’s potential bioactivity in medicinal chemistry studies?
- In Silico Screening : Perform molecular docking to predict binding affinity with targets like cyclooxygenase-2 (COX-2), leveraging the sulfonic acid group’s electrostatic interactions .
- In Vitro Assays : Test cytotoxicity (via MTT assay) and anti-inflammatory activity (COX-2 inhibition) at 10–100 μM concentrations, accounting for solubility limits in cell media .
- Metabolic Stability : Use liver microsomes to evaluate susceptibility to azo-reductase cleavage, a common detoxification pathway .
Q. How can researchers design experiments to analyze the compound’s role in dye-sensitized solar cells (DSSCs)?
- Photophysical Studies : Measure molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹) and excited-state lifetimes (via time-resolved fluorescence) to assess light-harvesting efficiency .
- Electrochemical Characterization : Use cyclic voltammetry to determine HOMO/LUMO levels and ensure alignment with TiO₂ conduction bands .
- Device Fabrication : Optimize dye-loading time (typically 12–24 hrs) in ethanol solutions to prevent aggregation on TiO₂ surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
